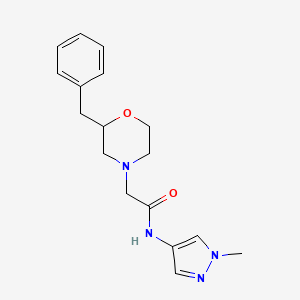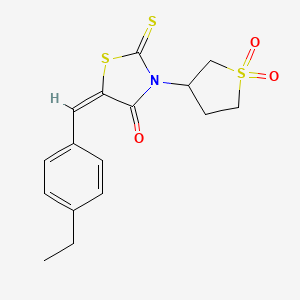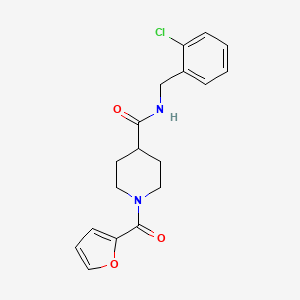![molecular formula C23H28N2O3 B5396616 N-[4-(4-morpholinyl)benzyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B5396616.png)
N-[4-(4-morpholinyl)benzyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-morpholinyl)benzyl]-4-phenyltetrahydro-2H-pyran-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MP-10 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of MP-10 involves the inhibition of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell survival, and its inhibition leads to the accumulation of DNA damage and cell death. MP-10 has been shown to be a potent inhibitor of PARP and may have potential applications in the treatment of diseases such as cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
MP-10 has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that MP-10 inhibits the growth of cancer cells and induces cell death. In animal studies, MP-10 has been shown to have neuroprotective effects and may improve cognitive function. MP-10 has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MP-10 has several advantages for lab experiments, including its potency as a PARP inhibitor, its ability to cross the blood-brain barrier, and its low toxicity. However, MP-10 also has some limitations, including its poor solubility in water and its instability in aqueous solutions.
Direcciones Futuras
There are several future directions for research on MP-10. One area of research is the development of new PARP inhibitors based on the structure of MP-10. Another area of research is the investigation of the potential applications of MP-10 in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to investigate the safety and efficacy of MP-10 in humans.
Métodos De Síntesis
The synthesis of MP-10 involves the reaction of 4-(4-morpholinyl)benzaldehyde with 4-phenyl-2,4-dihydro-2H-pyran-3,5-dicarboxylic acid followed by the addition of ammonium chloride. The resulting product is then purified and crystallized to obtain MP-10 in its pure form.
Aplicaciones Científicas De Investigación
MP-10 has been studied extensively for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, MP-10 has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, MP-10 has been shown to inhibit the growth of cancer cells and may have potential applications in the development of novel cancer therapies. In drug discovery, MP-10 has been used as a lead compound to develop new drugs with improved efficacy and fewer side effects.
Propiedades
IUPAC Name |
N-[(4-morpholin-4-ylphenyl)methyl]-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c26-22(23(10-14-27-15-11-23)20-4-2-1-3-5-20)24-18-19-6-8-21(9-7-19)25-12-16-28-17-13-25/h1-9H,10-18H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERFFDZIVFJCKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-phenylacrylamide](/img/structure/B5396538.png)

![ethyl 1-[2-(2-allyl-4-methoxyphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5396553.png)
![N-(3-chloro-2-methylphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5396561.png)
![N-[4-(3-methyl-1-piperidinyl)benzyl]methanesulfonamide](/img/structure/B5396567.png)
![2-chloro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5396569.png)
![9-{[1-(2-furylmethyl)piperidin-3-yl]carbonyl}-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5396580.png)
![6-[(diethylamino)methyl]-N-(2-phenylpropyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5396588.png)
![3-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]methyl}phenol](/img/structure/B5396589.png)
![3-[(benzylamino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5396590.png)

![9-[(3-ethyl-1H-indol-2-yl)carbonyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5396610.png)

![methyl 4-[(4-chlorobenzoyl)amino]-3-methylbenzoate](/img/structure/B5396643.png)